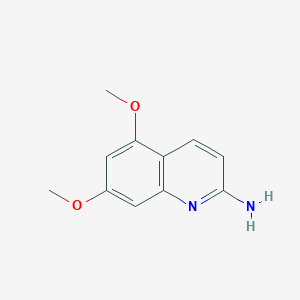
5,7-Dimethoxyquinolin-2-amine
描述
5,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It features a quinoline core with methoxy groups at the 5th and 7th positions and an amine group at the 2nd position. This structure influences its electronic properties and potential interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,7-Dimethoxyquinolin-2-amine, can be achieved through various methods. One common approach involves a microwave-assisted, one-pot-three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . This method is advantageous due to its efficiency and the ability to recycle and reuse catalysts .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These include solvent-free reaction conditions, the use of ionic liquids, and photocatalytic synthesis using UV radiation . These methods aim to minimize environmental impact while maintaining high yields and purity.
化学反应分析
Types of Reactions
5,7-Dimethoxyquinolin-2-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
5,7-Dimethoxyquinolin-2-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5,7-Dimethoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. The methoxy groups at the 5th and 7th positions and the amine group at the 2nd position influence its electronic properties, enabling it to interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 5,7-Dimethoxyquinolin-2-amine, featuring a benzene ring fused with a pyridine moiety.
5,7-Dimethoxyquinoline: Similar to this compound but lacks the amine group at the 2nd position.
2-Aminoquinoline: Similar to this compound but lacks the methoxy groups at the 5th and 7th positions.
Uniqueness
This compound is unique due to the presence of both methoxy groups and an amine group, which significantly influence its electronic properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
5,7-dimethoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWDSDIVPWWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)N)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


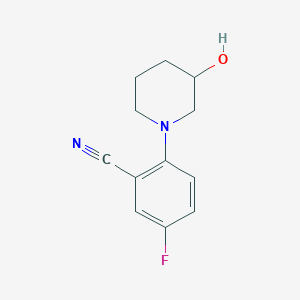
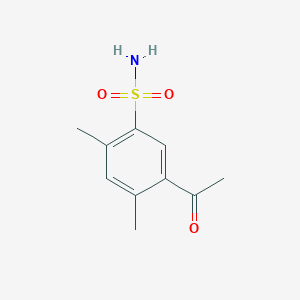
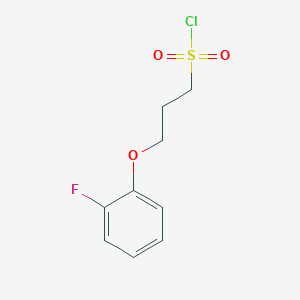
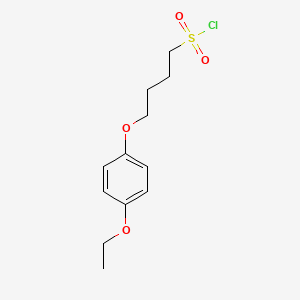
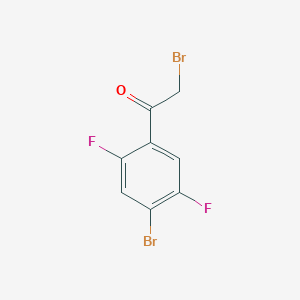
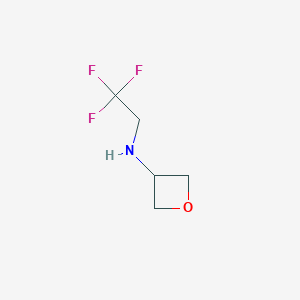
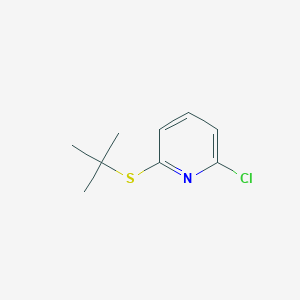
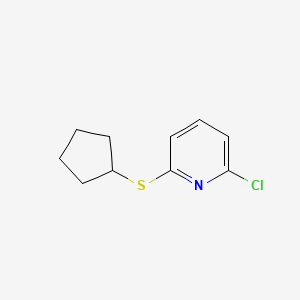
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)
![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)
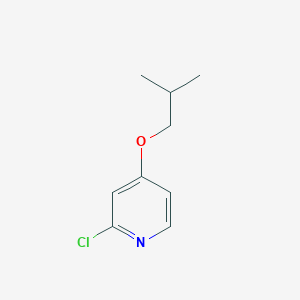
![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
